

# PF-4989216 solubility and stock solution preparation

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## Compound of Interest

Compound Name: PF-4989216

Cat. No.: B15620367

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## Application Notes and Protocols for PF-4989216

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility and preparation of stock solutions for **PF-4989216**, a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K).

## Introduction

**PF-4989216** is a small molecule inhibitor that selectively targets the p110 $\alpha$ , p110 $\beta$ , p110 $\gamma$ , and p110 $\delta$  isoforms of PI3K, as well as VPS34.[1][2] Its primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] Aberrant activation of this pathway is a common occurrence in various cancers, making PI3K a significant target for therapeutic intervention.[3] **PF-4989216** has demonstrated antitumor activity in preclinical models, particularly in cancers with PIK3CA mutations.[2][4]

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>18</sub> H <sub>13</sub> FN <sub>6</sub> OS	[2]
Molecular Weight	380.4 g/mol	[1][2]
CAS Number	1276553-09-3	[2]
Appearance	Crystalline solid	[2]

## Solubility Data

**PF-4989216** exhibits varying solubility in different solvents. It is highly soluble in Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF), moderately soluble in ethanol, and poorly soluble in water and aqueous buffers.[\[1\]](#)[\[2\]](#)

Solvent	Solubility	Concentration (mM)	Notes	Reference
DMSO	~76 mg/mL	199.8 mM	Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.	<a href="#">[1]</a> <a href="#">[5]</a>
DMSO	25 mg/mL	65.7 mM	-	<a href="#">[2]</a>
DMSO	≥ 29 mg/mL	≥ 76.24 mM	Saturation unknown.	<a href="#">[6]</a>
DMF	25 mg/mL	65.7 mM	-	<a href="#">[2]</a>
Ethanol	7 mg/mL	18.4 mM	Warming may be required to fully dissolve the compound.	<a href="#">[5]</a> <a href="#">[7]</a>
Ethanol	1 mg/mL	2.6 mM	-	<a href="#">[2]</a>
Water	Insoluble	-	-	<a href="#">[1]</a>
DMSO:PBS (pH 7.2) (1:4)	0.2 mg/mL	0.53 mM	-	<a href="#">[2]</a>

## Stock Solution Preparation Protocols

### 4.1. In Vitro Stock Solution (DMSO)

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for most in vitro cell-based assays.

Materials:

- **PF-4989216** powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Protocol:

- Aseptically weigh the desired amount of **PF-4989216** powder.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 262.9  $\mu$ L of DMSO to 1 mg of **PF-4989216**).
- Vortex the solution thoroughly until the powder is completely dissolved.
- If necessary, sonicate the solution at a low frequency to aid dissolution.<sup>[7]</sup>
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to one year or at -80°C for up to two years.<sup>[8]</sup>

#### 4.2. In Vivo Formulation

For in vivo studies, **PF-4989216** can be formulated as a clear solution or a suspension.

##### 4.2.1. Formulation 1: Clear Solution

This protocol yields a clear solution suitable for oral administration.<sup>[5][8]</sup>

## Materials:

- **PF-4989216**
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl in sterile water)
- Sterile tubes
- Vortex mixer

## Protocol:

- Prepare a concentrated stock solution of **PF-4989216** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add the solvents sequentially in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- For example, to prepare 1 mL of the final formulation, add 100  $\mu$ L of the 25 mg/mL DMSO stock solution to 400  $\mu$ L of PEG300 and mix thoroughly.
- To this mixture, add 50  $\mu$ L of Tween-80 and mix until the solution is clear.
- Finally, add 450  $\mu$ L of saline and mix to obtain a homogenous solution.
- This formulation should be prepared fresh for optimal results.[\[5\]](#)

## 4.2.2. Formulation 2: Suspension

This protocol is for preparing a suspension in methylcellulose for oral gavage.[\[1\]](#)

## Materials:

- **PF-4989216**

- 0.5% Methylcellulose in sterile water
- Sterile tubes
- Vortex mixer

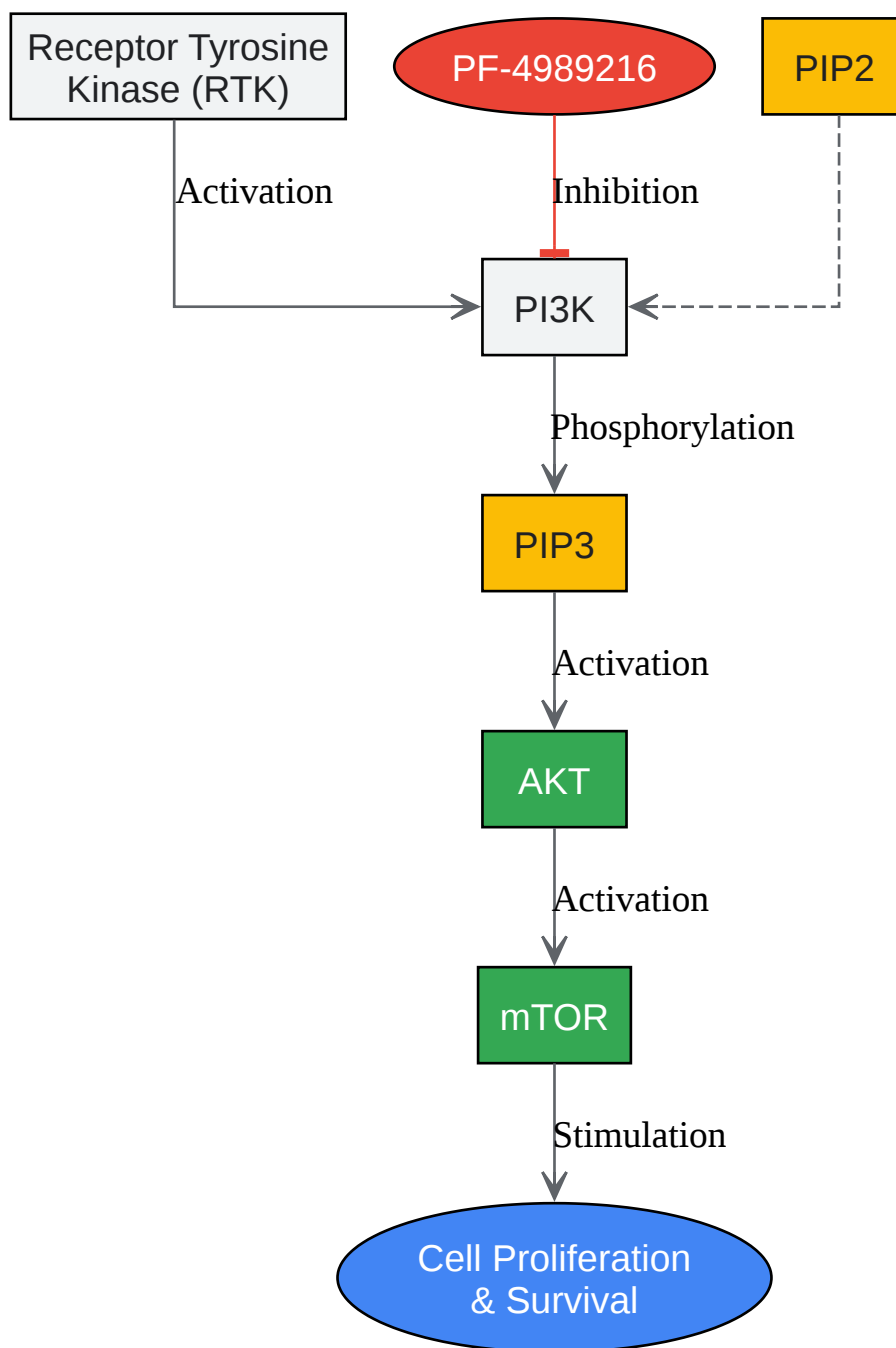
Protocol:

- Weigh the required amount of **PF-4989216**.
- Add the appropriate volume of 0.5% methylcellulose solution to achieve the desired final concentration (e.g., 1 mg/mL).
- Vortex the mixture vigorously to ensure a uniform suspension.
- This suspension should be used immediately after preparation.[\[1\]](#)

## Signaling Pathway and Experimental Workflow

### 5.1. PI3K Signaling Pathway Inhibition by **PF-4989216**

**PF-4989216** exerts its effects by inhibiting the PI3K enzyme, which in turn blocks the downstream signaling cascade involving AKT and mTOR. This leads to the inhibition of cell proliferation and survival.

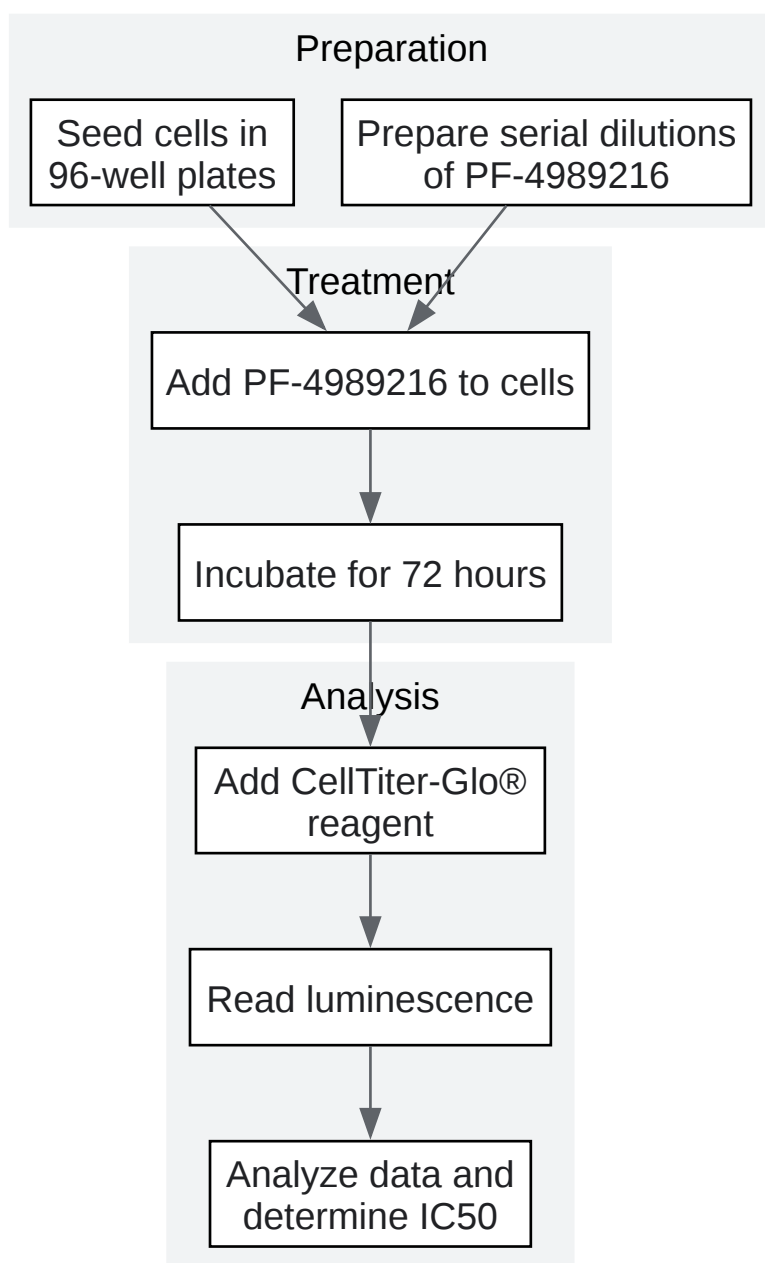


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Caption: PI3K signaling pathway and the inhibitory action of **PF-4989216**.

## 5.2. Experimental Workflow: In Vitro Cell Viability Assay

A common application for **PF-4989216** is to assess its impact on cancer cell viability. The following workflow outlines a typical cell viability assay.



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Caption: Workflow for a typical in vitro cell viability assay using **PF-4989216**.

## Safety Precautions

**PF-4989216** is for research use only and not for human or veterinary use.[4] Standard laboratory safety precautions should be followed when handling this compound. This includes

wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area.

Disclaimer: The information provided in these application notes is intended for guidance only. Researchers should optimize protocols based on their specific experimental needs and cell lines.

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